molecular formula C10H9ClO B8761224 4-(2-chlorophenyl)but-3-en-2-one

4-(2-chlorophenyl)but-3-en-2-one

Cat. No.: B8761224
M. Wt: 180.63 g/mol
InChI Key: FHDSETHROOWFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)but-3-en-2-one is an organic compound with the chemical formula C10H9ClO. It is a derivative of benzylideneacetone, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-chlorophenyl)but-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

C6H4ClCHO+CH3COCH3C6H4ClCH=CHCOCH3+H2O\text{C}_6\text{H}_4\text{ClCHO} + \text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClCH=CHCOCH}_3 + \text{H}_2\text{O} C6​H4​ClCHO+CH3​COCH3​→C6​H4​ClCH=CHCOCH3​+H2​O

Industrial Production Methods

Industrial production of 2-chlorobenzylideneacetone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chlorobenzoic acid.

    Reduction: 2-Chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chlorobenzylideneacetone involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneacetone: Lacks the chlorine substitution, making it less reactive in certain reactions.

    Dibenzylideneacetone: Contains two benzylidene groups, leading to different chemical properties and applications.

    Cinnamaldehyde: Similar structure but with an aldehyde group instead of a ketone.

Uniqueness

4-(2-chlorophenyl)but-3-en-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. This substitution can influence its chemical behavior and make it a valuable compound in various applications.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-(2-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

FHDSETHROOWFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 200 g (1.4 mole) of 2-chlorobenzaldehyde in 500 ml of acetone is treated with 200 ml of water, cooled in an ice bath, then treated with 40 ml of 10% NaOH by drops. The mixture is kept below 40° C. After the addition is complete the mixture is stirred at 25° C. for 1.5 hours, then acidified with 10% HCl. The mixture is diluted with water and extracted with benzene. 0.5 g of toluene-sulfonic acid is added to the benzene solution and the mixture refluxed under a water separator. A total of 6 ml of water is collected. The mixture is cooled, shaken with bicarbonate, dried (Na2SO4), and evaporated. Distillation gives 150 g (60%) of 4-(2-chlorophenyl)-but-3-ene-2-one, b.p. 106°-120° C. @ 1 mm Hg.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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40 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a mixed solution of acetone (294 ml) and an aqueous solution (1.4 l) of sodium hydroxide (22.0 g) was added 2-chlorobenzaldehyde (70.3 g), and the mixture was stirred at room temperature for 5 hours. Excess acetone was evaporated under reduced pressure, and to the residue was added ethyl acetate (1.4 l). The mixture was subjected to extraction, and the ethyl acetate layer was washed with brine and dried (anhydrous magnesium sulfate). Under reduced pressure, ethyl acetate was evaporated to give crude 2-chlorobenzalacetone (94.6 g) as yellow oil, which was used for the following reaction without further purification.
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
reactant
Reaction Step One

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